4-Chloro-3-oxo-2-(4-thien-2-yl-1,3-thiazol-2-yl)butanenitrile
Description
Molecular Formula: C₁₁H₇ClN₂OS₂
Molecular Weight: 282.77 g/mol
Structural Features: This compound contains a central β-chloro-α-ketonitrile backbone linked to a 1,3-thiazol-2-yl group substituted at the 4-position with a thiophen-2-yl moiety. The thiophene ring introduces sulfur-rich electronic properties, while the α-ketonitrile and β-chloro groups contribute to electrophilic reactivity .
Properties
CAS No. |
885461-38-1 |
|---|---|
Molecular Formula |
C11H7ClN2OS2 |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
4-chloro-3-oxo-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanenitrile |
InChI |
InChI=1S/C11H7ClN2OS2/c12-4-9(15)7(5-13)11-14-8(6-17-11)10-2-1-3-16-10/h1-3,6-7H,4H2 |
InChI Key |
CPMRGZMLKDGEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C(C#N)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-oxo-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]butanenitrile typically involves the condensation of appropriate precursors. One common method involves the reaction of 4-chloro-3-oxobutanenitrile with a thiophene derivative and a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom undergoes nucleophilic displacement under basic conditions:
General Protocol :
-
Reagents : Amines (e.g., benzylamine) or thiols
-
Base : K₂CO₃ or Et₃N
-
Solvent : DMF or acetonitrile
-
Temperature : 60–80°C
-
Time : 6–12 hours
| Nucleophile | Product Structure | Yield (%) | Purification Method |
|---|---|---|---|
| Benzylamine | Amine derivative | 72 | Column chromatography |
| Thiophenol | Thioether | 65 | Recrystallization |
Mechanistic Notes :
-
Reaction proceeds via an SN₂ mechanism due to steric hindrance from the thiazole ring.
-
Electron-deficient thiazole stabilizes transition states through conjugation.
Oxidation of Ketone Group
Controlled oxidation converts the ketone to a carboxylic acid:
Conditions :
-
Oxidizing Agent : KMnO₄/H₂SO₄
-
Temperature : 0–5°C (prevents over-oxidation)
-
Product : Corresponding carboxylic acid (yield: 58%)
Reduction of Nitrile Group
Catalytic hydrogenation reduces the nitrile to a primary amine:
Conditions :
-
Catalyst : Raney Ni
-
Pressure : 3 atm H₂
-
Solvent : Ethanol
-
Product : 3-amino derivative (yield: 64%)
Reaction Optimization and Conditions
Critical parameters for reproducible results:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent polarity | High (DMF > THF) | +15% |
| Reaction time | 8–10 hours | Maximizes conversion |
| Temperature | 60–80°C | Balances rate vs. decomposition |
Stability Considerations :
Scientific Research Applications
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-chloro-3-oxo-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]butanenitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and thiazole rings. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Collision cross-section data sourced from ; values vary with charge state (e.g., [M+Na]⁺ = 194.3 Ų for phenyl variant).
Key Comparative Analysis
Substituent Effects: Thien-2-yl vs. However, the phenyl variant has a marginally higher molecular weight due to the benzene ring’s carbon content . Methyl Substituent: The methyl group reduces steric bulk and molecular weight, likely improving solubility but diminishing binding affinity in target interactions .
Biological Activity: Thiazole derivatives with aromatic substituents (e.g., phenyl, benzyl) exhibit moderate antiproliferative activity in cancer cell lines (e.g., NCI-H522 lung cancer, LOX IMVI melanoma) . The thienyl variant’s activity remains unstudied, though its sulfur-rich structure may modulate pharmacokinetics.
The thienyl variant’s availability via ChemTik indicates ongoing interest in sulfur-containing heterocycles for drug discovery .
The thienyl variant’s larger sulfur-containing structure may increase polarity, affecting bioavailability .
Biological Activity
4-Chloro-3-oxo-2-(4-thien-2-yl-1,3-thiazol-2-yl)butanenitrile, with the molecular formula CHClNOS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound features a thiophene ring and a thiazole ring, both known for their biological relevance. The presence of chlorine and nitrile groups further enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 885461-38-1 |
| Molecular Formula | CHClNOS |
| Molecular Weight | 282.77 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-oxobutanenitrile with thiophene and thiazole derivatives under basic conditions, often using solvents like dimethylformamide (DMF). This method allows for the formation of the desired compound while maintaining high yields and purity levels .
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. Studies have demonstrated that this compound shows activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .
Anticancer Properties
The anticancer potential of this compound is under investigation, with preliminary studies suggesting that it may induce apoptosis in cancer cells. Mechanistic studies indicate that it could interfere with cell cycle progression and promote cell death through mitochondrial pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives, including 4-Chloro-3-oxo compounds, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at specific concentrations .
- Anticancer Mechanisms : In vitro studies have shown that the compound can inhibit the proliferation of human cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic factors .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. The presence of the thiophene and thiazole rings allows for potential π-stacking interactions with nucleic acids or proteins, influencing their function .
Q & A
Q. What are the common synthetic routes for 4-Chloro-3-oxo-2-(4-thien-2-yl-1,3-thiazol-2-yl)butanenitrile, and what key intermediates are involved?
Methodological Answer: The compound is synthesized via multi-step reactions involving:
Thiazole Ring Formation : Electrophilic attack of phenylisothiocyanate on 3-oxo-propionitrile derivatives, followed by cyclization with chloroacetyl chloride under basic conditions to form the thiazole core .
Substituent Introduction : The thienyl group is introduced via condensation or cross-coupling reactions. For example, Mannich reactions with N,N′-bis(methoxymethyl)diaza-18-crown-6 can functionalize phenolic intermediates, as seen in analogous systems .
Nitrile Group Retention : The nitrile moiety is preserved through mild reaction conditions (e.g., avoiding strong acids/bases) to prevent hydrolysis.
Q. Key Intermediates :
- 3-Oxo-propionitrile derivatives (pre-thiazole formation).
- 4-Thien-2-yl-1,3-thiazole intermediates.
Q. Which spectroscopic methods are most effective for characterizing this compound, and what are the critical spectral markers?
Methodological Answer:
- 1H/13C NMR :
- Nitrile Group : No direct proton signal, but adjacent carbonyl (C=O) at ~170–175 ppm in 13C NMR.
- Thiazole Protons : Distinct aromatic signals at δ 7.5–8.5 ppm for thienyl and thiazole hydrogens .
- IR Spectroscopy :
- Strong absorption at ~2200–2250 cm⁻¹ (C≡N stretch) and ~1680–1720 cm⁻¹ (C=O stretch) .
- Mass Spectrometry (FABMS) :
- Molecular ion peaks (e.g., m/z 482.90 for analogous thiazole derivatives) confirm molecular weight .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding the thiazole-thienyl orientation?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to capture weak diffractions from sulfur and chlorine atoms.
- Refinement : Employ SHELXL for small-molecule refinement. Challenges include:
- Validation : Check R-factor convergence (target < 0.05) and residual electron density maps to confirm absence of unmodeled features .
Q. How do computational methods predict the reactivity of the nitrile and thiazole groups in this compound?
Methodological Answer:
- DFT Calculations :
- Nitrile Reactivity : Calculate electrophilicity indices (ω) to assess susceptibility to nucleophilic attack (e.g., hydrolysis or cycloaddition).
- Thiazole Aromaticity : Use NICS (Nucleus-Independent Chemical Shift) to evaluate aromatic stabilization, influencing substitution patterns .
- MD Simulations :
- Solvent effects on conformation (e.g., acetonitrile vs. DMSO) can predict aggregation or solubility issues .
Q. How to resolve discrepancies in reported synthetic yields when using different catalysts or reaction conditions?
Methodological Answer:
- Case Study :
- Low Yield in Acidic Conditions : Protonation of the thiazole nitrogen may deactivate the ring. Switch to non-acidic catalysts (e.g., K₂CO₃) .
- By-Product Formation : Use HPLC-MS to identify impurities (e.g., hydrolyzed nitrile to amide). Optimize reaction time/temperature to minimize side reactions .
- Statistical Design : Apply DoE (Design of Experiments) to test variables (catalyst loading, solvent polarity) and identify optimal conditions .
Data Contradiction Analysis
Q. Conflicting NMR Data for Thienyl Protons: How to Validate Assignments?
- Approach :
- COSY/HSQC : Correlate proton-proton coupling and carbon-proton connectivity to resolve overlapping signals.
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 4-thien-2-yl-thiazoles) in literature .
- Crystallographic Validation : Use X-ray-derived torsion angles to confirm spatial arrangement of thienyl substituents .
Q. Discrepancies in Biological Activity Reports: How to Design Comparative Studies?
- Strategy :
- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing Cl with F or NO₂) and test against control compounds.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
